molecular formula C10H11FO3 B13609717 Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate CAS No. 1181447-69-7

Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B13609717
CAS No.: 1181447-69-7
M. Wt: 198.19 g/mol
InChI Key: WTNGBRRKWMPAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-fluorophenyl)-2-hydroxypropanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 3-(2-fluorophenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(2-fluorophenyl)-2-hydroxypropanol.

    Substitution: Formation of 3-(2-methoxyphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The hydroxypropanoate moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate
  • Methyl 3-(2-bromophenyl)-2-hydroxypropanoate
  • Methyl 3-(2-iodophenyl)-2-hydroxypropanoate

Uniqueness

Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall bioactivity compared to its halogenated analogs.

Properties

CAS No.

1181447-69-7

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 3-(2-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H11FO3/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9,12H,6H2,1H3

InChI Key

WTNGBRRKWMPAIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.